molecular formula C14H28O2 B12662426 Isopropyl undecanoate CAS No. 50638-98-7

Isopropyl undecanoate

Cat. No.: B12662426
CAS No.: 50638-98-7
M. Wt: 228.37 g/mol
InChI Key: KJRRQERTCPYNMS-UHFFFAOYSA-N
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Description

Isopropyl undecanoate (IUPAC name: propan-2-yl undecanoate) is a branched-chain ester derived from undecanoic acid (C11H22O2) and isopropanol. Its molecular formula is C14H28O2, with a molecular weight of 228.37 g/mol.

Esters of undecanoic acid are commonly utilized in cosmetics, pharmaceuticals, and industrial solvents due to their lipophilic nature and stability. For example, testosterone undecanoate is a clinically significant prodrug with enhanced lymphatic absorption , while methyl undecanoate is a natural component in plant extracts .

Properties

CAS No.

50638-98-7

Molecular Formula

C14H28O2

Molecular Weight

228.37 g/mol

IUPAC Name

propan-2-yl undecanoate

InChI

InChI=1S/C14H28O2/c1-4-5-6-7-8-9-10-11-12-14(15)16-13(2)3/h13H,4-12H2,1-3H3

InChI Key

KJRRQERTCPYNMS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(=O)OC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopropyl undecanoate can be synthesized through the esterification of undecanoic acid with isopropanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes. These processes utilize large-scale reactors where undecanoic acid and isopropanol are continuously fed into the reactor, and the ester product is continuously removed. This method ensures high efficiency and yield of the desired ester.

Chemical Reactions Analysis

Types of Reactions: Isopropyl undecanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breaking of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of undecanoic acid and isopropanol. Transesterification involves the exchange of the ester group with another alcohol, leading to the formation of a different ester and alcohol.

Common Reagents and Conditions:

    Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide)

    Transesterification: Alcohol (e.g., methanol), acid or base catalyst

Major Products Formed:

    Hydrolysis: Undecanoic acid and isopropanol

    Transesterification: New ester and alcohol

Scientific Research Applications

Isopropyl undecanoate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is commonly used as a solvent and intermediate in organic synthesis. In the pharmaceutical industry, it serves as an excipient in drug formulations, enhancing the solubility and stability of active pharmaceutical ingredients. Additionally, it is used in the formulation of cosmetics and personal care products due to its emollient properties .

Mechanism of Action

The mechanism of action of isopropyl undecanoate is primarily related to its role as an ester. In biological systems, esters like this compound can undergo hydrolysis to release the corresponding acid and alcohol. This hydrolysis reaction is catalyzed by esterases, a class of enzymes that specifically target ester bonds. The released undecanoic acid can then participate in various metabolic pathways, exerting its effects on cellular processes .

Comparison with Similar Compounds

Table 1: Comparison of Key Esters with Undecanoate and Related Chains

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Boiling Point/Enthalpy Data Key Applications
Isopropyl undecanoate C14H28O2 228.37 Not provided Extrapolated: Higher than ethyl undecanoate (ΔvapH = 60.8 kJ/mol at 378 K) Cosmetics, solvents (inferred)
Methyl undecanoate C12H24O2 200.32 1731-86-8 Found in Siegesbeckia glabrescens extracts (25.65% abundance) Flavoring, fragrances
Ethyl undecanoate C13H26O2 214.34 627-90-7 ΔvapH = 60.8 kJ/mol at 378 K Industrial solvents
Testosterone undecanoate C30H48O3 456.70 5949-44-0 Lymphatic recovery: 8.7% in humans, species-dependent Hormone replacement therapy
Isopropyl decanoate C13H26O2 214.34 2311-59-3 ΔvapH = 75.1 ± 0.3 kJ/mol at 298 K Lubricants, emollients

Key Observations :

  • Vaporization Enthalpy: Ethyl undecanoate’s lower ΔvapH (60.8 kJ/mol) versus isopropyl decanoate (75.1 kJ/mol) suggests branched esters exhibit higher thermal stability .

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